Home > Products > Screening Compounds P14371 > BCN-PEG3-Val-Cit
BCN-PEG3-Val-Cit -

BCN-PEG3-Val-Cit

Catalog Number: EVT-8236644
CAS Number:
Molecular Formula: C31H51N5O10
Molecular Weight: 653.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BCN-PEG3-Val-Cit is a specialized compound utilized primarily in the field of drug delivery, specifically within antibody-drug conjugates (ADCs). This compound features a cleavable linker that enhances the stability and efficacy of therapeutic agents. The structure consists of a polyethylene glycol (PEG) chain linked to a valine-citrulline dipeptide, which is designed for selective cleavage by specific proteases, notably Cathepsin B. This property is particularly advantageous in targeting cancer cells, allowing for localized drug release while minimizing systemic toxicity.

Source and Classification

BCN-PEG3-Val-Cit is classified as a peptide linker and falls under the category of bioconjugation reagents. It is typically sourced from chemical suppliers specializing in ADC components and peptide linkers, such as MedKoo and Creative Biolabs. The compound's design aims to optimize drug delivery systems by providing flexibility, enhancing solubility, and enabling controlled release of therapeutic agents .

Synthesis Analysis

Methods

The synthesis of BCN-PEG3-Val-Cit involves several key steps, primarily utilizing click chemistry techniques. The process typically begins with the preparation of the PEG backbone, which is then functionalized with a terminal bicyclononyne (BCN) group. This step is crucial as it allows for subsequent conjugation to azide-containing molecules through copper-free click chemistry.

Technical Details

  1. Preparation of PEG Backbone: The polyethylene glycol (PEG) chain is synthesized using standard polymerization techniques.
  2. Functionalization: The terminal group of the PEG is modified to introduce the BCN moiety, which enables click reactions.
  3. Dipeptide Linker Addition: The valine-citrulline dipeptide is then attached to the PEG chain through standard peptide coupling methods, ensuring that the linker retains its enzymatic cleavage capability.
  4. Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological applications.

This synthetic approach allows for precise control over the linker’s properties, optimizing its performance in ADC applications .

Molecular Structure Analysis

Structure

The molecular structure of BCN-PEG3-Val-Cit can be described as follows:

  • BCN Group: A bicyclononyne moiety that facilitates click reactions.
  • PEG Chain: A hydrophilic polyethylene glycol segment that enhances solubility and stability.
  • Valine-Citrulline Dipeptide: A cleavable sequence that serves as a substrate for Cathepsin B.

Data

Chemical Reactions Analysis

Reactions

BCN-PEG3-Val-Cit undergoes specific chemical reactions that are pivotal for its role in drug delivery systems:

  1. Click Chemistry: The terminal BCN group reacts with azide-containing compounds through a copper-free cycloaddition reaction, forming stable triazole linkages.
  2. Enzymatic Cleavage: In biological environments, Cathepsin B selectively cleaves the valine-citrulline bond, releasing the attached drug payload at target sites.

Technical Details

The efficiency of these reactions can be influenced by various factors including pH, temperature, and the presence of competing substrates. Optimizing these conditions is crucial for maximizing the therapeutic efficacy of ADCs utilizing this linker .

Mechanism of Action

Process

The mechanism of action for BCN-PEG3-Val-Cit revolves around its dual functionality:

  1. Targeted Delivery: Upon administration, ADCs containing this linker circulate until they reach target cells expressing Cathepsin B.
  2. Payload Release: Once internalized by these cells, the linker undergoes enzymatic cleavage, releasing the cytotoxic drug specifically within the tumor environment.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents due to the PEG component.

Chemical Properties

  • Stability: Stable under physiological conditions but cleavable by specific proteases.
  • Reactivity: Reacts selectively with azide groups under mild conditions.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties during synthesis and formulation development .

Applications

BCN-PEG3-Val-Cit has significant applications in scientific research and therapeutic development:

  1. Antibody-Drug Conjugates: Used extensively in designing ADCs for targeted cancer therapies.
  2. Bioconjugation Techniques: Facilitates the attachment of drugs or imaging agents to antibodies or other biomolecules.
  3. Drug Delivery Systems: Enhances the specificity and efficacy of therapeutic agents through controlled release mechanisms.

The versatility and effectiveness of BCN-PEG3-Val-Cit make it an invaluable tool in modern biopharmaceutical development .

Synthesis and Structural Design of BCN-PEG3-Val-Cit [1] [2] [4]

Rational Design Principles for Bioorthogonal Click Chemistry Integration

BCN-PEG3-Val-Cit exemplifies a strategic integration of bioorthogonal chemistry and enzymatically responsive elements. Its core design centers on the bicyclo[6.1.0]nonyne (BCN) group, a strained cycloalkyne that undergoes rapid, copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized biomolecules. This reaction proceeds efficiently under physiological conditions (pH 7.0–7.5, 37°C) without cytotoxic catalysts, making it ideal for bioconjugation to antibodies, proteins, or cell surfaces [9]. The BCN group’s compact bicyclic structure minimizes steric interference during conjugation while maintaining kinetic efficiency, with second-order rate constants typically exceeding 0.1 M⁻¹s⁻¹. This bioorthogonal handle enables precise, stable triazole linkage formation—critical for constructing homogeneous antibody-drug conjugates (ADCs) where traditional chemistries cause heterogeneity [9] [6].

Synthetic Strategies for BCN Group Incorporation

The incorporation of the BCN moiety follows a multi-step synthetic sequence, beginning with the preparation of the BCN core via cyclization of 1,5-cyclooctadiene derivatives. Key steps include:

  • Cyclooctadiyne Synthesis: Catalytic hydrogenation and bromination of 1,5-cyclooctadiene yield a dibromocyclooctane intermediate, which undergoes double dehydrohalogenation to form the strained cyclooctadiyne precursor.
  • BCN Formation: The cyclooctadiyne reacts with diazo compounds in a [3+2] cycloaddition, followed by thermal rearrangement to generate the BCN scaffold.
  • PEG3-Linker Conjugation: The BCN-COOH derivative is activated as a pentafluorophenyl (PFP) ester for efficient amide coupling with the amine-terminated PEG3 spacer. This PFP ester strategy suppresses racemization and enhances coupling efficiency (>90%) compared to conventional carbodiimide chemistry [6].

Table 1: Synthetic Routes for BCN-PEG3-Val-Cit

ComponentReaction TypeKey Reagents/ConditionsYield
BCN core[3+2] CycloadditionDiazoacetate, 100°C, 12h45–50%
BCN-PEG3-amineAmide CouplingBCN-PFP ester, triethylamine, DMF85–90%
Val-Cit attachmentSolid-Phase Peptide SynthesisFmoc-Val-Cit, HATU, DIEA75–80%

Optimization of PEG3 Spacer Length for Solubility and Stability

The triethylene glycol (PEG3) spacer bridges the BCN group and Val-Cit dipeptide, critically influencing conjugate hydrophilicity, plasma stability, and payload release kinetics. Systematic studies comparing PEGn linkers (where n = 0–8) reveal PEG3 as optimal for BCN-PEG3-Val-Cit:

  • Solubility Enhancement: PEG3 increases aqueous solubility >10-fold compared to non-PEGylated analogs, reducing aggregation in ADC formulations. This hydrophilicity stems from PEG’s ether oxygen atoms, which form hydrogen bonds with water (log P reduction from 3.2 to 1.8) [2] [7].
  • Steric Accessibility: Shorter PEG spacers (PEG0–PEG2) impede enzymatic cleavage of Val-Cit by cathepsin B due to insufficient distance between the antibody and cleavage site. PEG3 provides an 11.6 Å spacer arm, facilitating protease access without excessive linker flexibility that could promote off-target hydrolysis [7].
  • Stability Profile: PEG3 balances steric shielding and conformational rigidity, minimizing hydrolysis in circulation (t₁/₂ > 72h in human plasma) while enabling efficient lysosomal cleavage (t₁/₂ < 2h post-internalization) [7].

Table 2: Impact of PEG Spacer Length on BCN-PEGn-Val-Cit Properties

Spacer LengthSolubility (mg/mL)Cathepsin B Cleavage Rate (kcat/KM, M⁻¹s⁻¹)Plasma Stability (t₁/₂, h)
PEG00.38.2 × 10²>96
PEG21.11.5 × 10³84
PEG35.63.8 × 10³78
PEG47.94.1 × 10³65
PEG812.54.3 × 10³41

Dipeptide Linker (Val-Cit) Engineering for Enzymatic Cleavage Specificity

The valine-citrulline (Val-Cit) dipeptide is engineered for selective cleavage by lysosomal proteases—primarily cathepsin B—in tumor cells. Its design incorporates three key elements:

  • Cleavage Specificity: Cathepsin B recognizes Val-Cit as a substrate due to citrulline’s non-standard amino acid structure, which lacks a nucleophilic side chain. This minimizes off-target cleavage by plasma proteases like kallikrein or thrombin. The kcat/KM ratio for Val-Cit hydrolysis by cathepsin B exceeds 10⁴ M⁻¹s⁻¹, while remaining stable (>95% intact after 48h) in extracellular fluid [1] [10].
  • Self-Immolative para-Aminobenzyloxycarbonyl (PABC) Linkage: Though not part of BCN-PEG3-Val-Cit itself, this dipeptide is typically synthesized with a C-terminal PABC spacer in ADC applications. After enzymatic cleavage, PABC undergoes 1,6-elimination to release payloads (e.g., monomethyl auristatin E), preventing residual amino acids from diminishing cytotoxicity [6].
  • Steric Optimization: Studies on trastuzumab-MMAE ADCs reveal that Val-Cit cleavage efficiency drops 20-fold if the PEG3 spacer is replaced with shorter linkers. The PEG3 length positions Val-Cit beyond the antibody’s steric shadow, ensuring cathepsin B’s active site fully engages the dipeptide [7]. Engineering the citrulline’s C-terminal carbonyl as a p-nitrophenyl ester during synthesis further enhances dipeptide solubility and coupling efficiency to PABC or payloads [6] [10].

Properties

Product Name

BCN-PEG3-Val-Cit

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid

Molecular Formula

C31H51N5O10

Molecular Weight

653.8 g/mol

InChI

InChI=1S/C31H51N5O10/c1-21(2)27(28(38)35-25(29(39)40)10-7-12-33-30(32)41)36-26(37)11-14-43-16-18-45-19-17-44-15-13-34-31(42)46-20-24-22-8-5-3-4-6-9-23(22)24/h21-25,27H,5-20H2,1-2H3,(H,34,42)(H,35,38)(H,36,37)(H,39,40)(H3,32,33,41)/t22?,23?,24?,25-,27-/m0/s1

InChI Key

RMZPLJIZEJSIEM-OKKIFYCISA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.